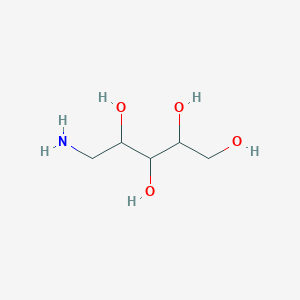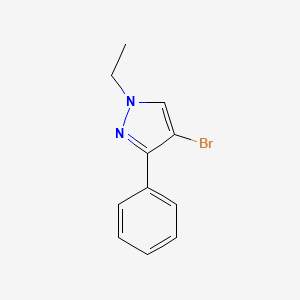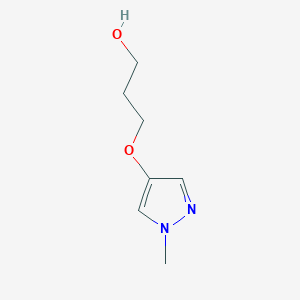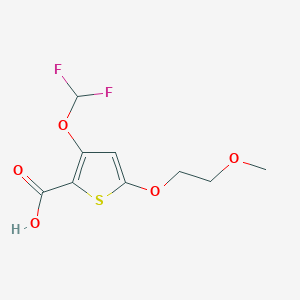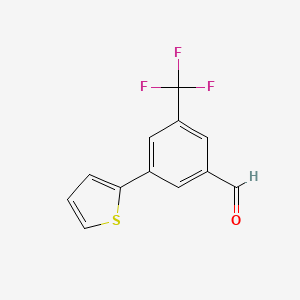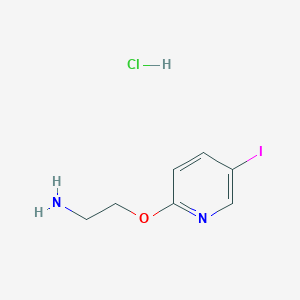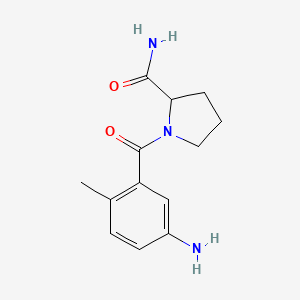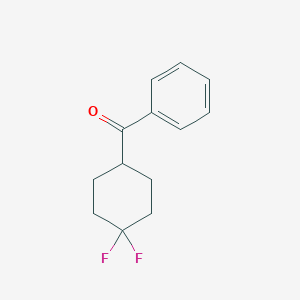
(4,4-Difluorocyclohexyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Difluorocyclohexyl)(phenyl)methanone is an organic compound that belongs to the class of methanones It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a phenyl group attached to the carbonyl carbon
Vorbereitungsmethoden
The synthesis of (4,4-Difluorocyclohexyl)(phenyl)methanone can be achieved through several routes. One common method involves the reaction of cyclohexanecarbonyl chloride with phenylmagnesium bromide in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and providing a medium for the reaction to occur .
Analyse Chemischer Reaktionen
(4,4-Difluorocyclohexyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
(4,4-Difluorocyclohexyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism by which (4,4-Difluorocyclohexyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .
The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins, making it a potent modulator of biological activity .
Vergleich Mit ähnlichen Verbindungen
(4,4-Difluorocyclohexyl)(phenyl)methanone can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanone: This compound lacks the phenyl group and has different reactivity and applications.
Bis(4-fluorophenyl)methanone: This compound has two fluorophenyl groups instead of a cyclohexyl ring, leading to different chemical properties and uses.
(4-Methylphenyl)(phenyl)methanone: This compound has a methyl group instead of fluorine atoms, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C13H14F2O |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(4,4-difluorocyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H14F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI-Schlüssel |
KTHDWLHWLHZLAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


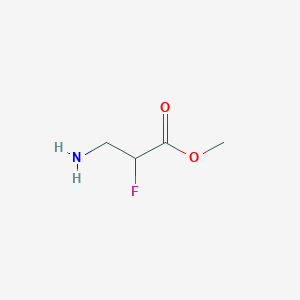
![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
